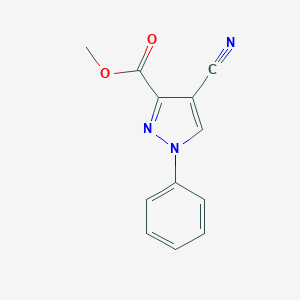![molecular formula C28H18N4O2 B283103 3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one](/img/structure/B283103.png)
3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one, also known as JWH-018, is a synthetic cannabinoid that was first developed in the 1990s. It is structurally similar to delta-9-tetrahydrocannabinol (THC), the active ingredient in marijuana, and is known to have similar effects on the body.
Mecanismo De Acción
3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one acts on the endocannabinoid system by binding to cannabinoid receptors in the brain. It has a high affinity for the CB1 receptor, which is primarily responsible for the psychoactive effects of THC. When 3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. It has also been shown to have effects on the immune system, including the suppression of T-cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one in lab experiments is that it is a highly potent and selective agonist for the CB1 receptor, making it a useful tool for studying the endocannabinoid system. However, one limitation of using 3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one is that it has been shown to have significant toxicity in some animal studies, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved therapeutic potential and reduced toxicity. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and other organs, as well as the potential for addiction and dependence. Additionally, research is needed to better understand the effects of synthetic cannabinoids on specific populations, such as adolescents and pregnant women.
Métodos De Síntesis
The synthesis of 3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one involves several steps, including the reaction of 2-naphthoyl chloride with 1,5-diphenyl-1H-pyrazole in the presence of a base to form 2-naphthoyl-1,5-diphenyl-1H-pyrazole. This compound is then reacted with 1,2,4-triazole-3-amine in the presence of a catalyst to form 3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one.
Aplicaciones Científicas De Investigación
3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one has been used extensively in scientific research to understand the mechanism of action of synthetic cannabinoids and their effects on the body. It has been used in studies to investigate the binding affinity of synthetic cannabinoids to cannabinoid receptors in the brain and to understand the effects of these compounds on the endocannabinoid system.
Propiedades
Fórmula molecular |
C28H18N4O2 |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
3-(naphthalene-2-carbonyl)-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C28H18N4O2/c33-25-18-24(20-10-3-1-4-11-20)31-27(30-32(28(31)29-25)23-13-5-2-6-14-23)26(34)22-16-15-19-9-7-8-12-21(19)17-22/h1-18H |
Clave InChI |
BIZAVDBSYQQDLP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C3N2C(=NN3C4=CC=CC=C4)C(=O)C5=CC6=CC=CC=C6C=C5 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)N=C3N2C(=NN3C4=CC=CC=C4)C(=O)C5=CC6=CC=CC=C6C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B283020.png)
![N-{1,3-bis[(2-methylphenoxy)acetyl]-2-sulfido-1,3,2-diazaphospholidin-2-yl}-N,N-diethylamine](/img/structure/B283021.png)
![N-[1,3-bis(phenoxyacetyl)-2-sulfido-1,3,2-diazaphospholidin-2-yl]-N,N-diethylamine](/img/structure/B283022.png)
![Methyl 6-benzyl-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283023.png)




![Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283030.png)
![Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283032.png)
![Methyl 1-(4-chlorophenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283034.png)
![Ethyl 1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283035.png)
![Ethyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283036.png)
![Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283039.png)